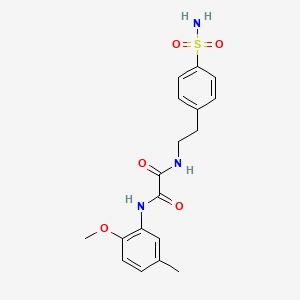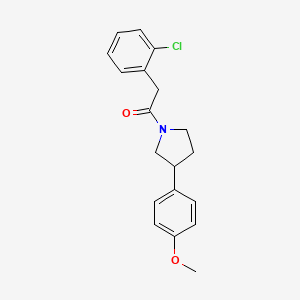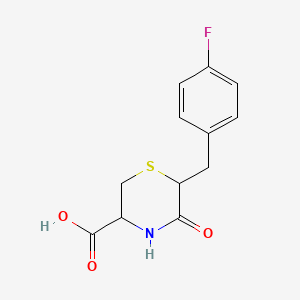
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid” is a complex organic compound. It likely contains a fluorobenzyl group, a thiomorpholine ring (a morpholine ring with a sulfur atom), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiomorpholine ring could potentially create a chiral center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorobenzyl group could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
1. Antiretroviral Activity
Quinolone carboxylic acids, which include compounds related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, have been studied for their antiretroviral activity, specifically as human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. These compounds have shown significant potential in strand transfer assays and antiviral assays, making them candidates for further clinical studies (Sato et al., 2009).
2. Fluorescent Labeling Reagents
Compounds similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been utilized as fluorescent labeling reagents. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has demonstrated strong fluorescence in aqueous media, showing potential for biomedical analysis (Hirano et al., 2004).
3. Antimycobacterial Properties
Similar compounds have been synthesized and evaluated for their antimycobacterial activities against strains like Mycobacterium tuberculosis. These studies indicate potential applications in treating bacterial infections, including drug-resistant strains (Senthilkumar et al., 2008).
4. GPR39 Agonists
Certain kinase inhibitors structurally related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been identified as novel GPR39 agonists. These findings expand the potential therapeutic applications of these compounds in areas like metabolic disorders (Sato et al., 2016).
5. Antibacterial and Anticancer Agents
Tetracyclic fluoroquinolones, which are structurally related, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds have shown potential as dual-acting chemotherapeutics, especially against multidrug-resistant staphylococci and various cancer cells (Al-Trawneh et al., 2010).
6. Optical Chemosensors
Compounds structurally similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been developed as optical chemosensors. These chemosensors have shown high selectivity and sensitivity for detecting analytes like ferric ions in mixed aqueous organic media, which can be useful in environmental and biological applications (Saleem et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHWICNUESEUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

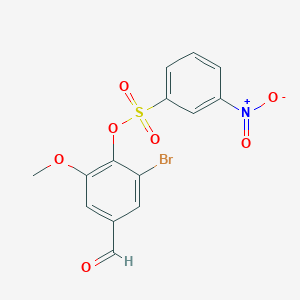
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
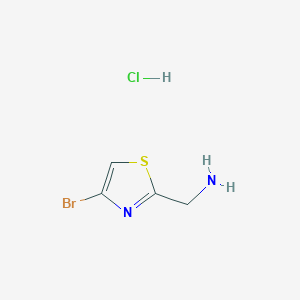
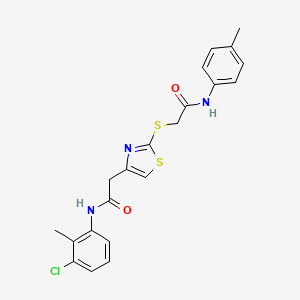
![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)
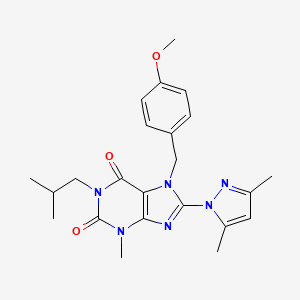
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
amine hydrochloride](/img/structure/B2608841.png)
![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)
![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)
